Ethanol, 2-[(4-methylphenyl)thio]-
Description
BenchChem offers high-quality Ethanol, 2-[(4-methylphenyl)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-[(4-methylphenyl)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCQIPSCAOIEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065401 | |
| Record name | Ethanol, 2-[(4-methylphenyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13290-16-9 | |
| Record name | 2-[(4-Methylphenyl)thio]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13290-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-((4-methylphenyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013290169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[(4-methylphenyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[(4-methylphenyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of the Chemical Class: Aromatic Thioether Containing Alcohols
Aromatic thioether-containing alcohols, also known as aryl thioether alcohols, are organic compounds that feature a sulfur atom bonded to both an aryl group and an alkyl chain bearing a hydroxyl group. This structural motif results in a molecule with distinct regions of differing polarity and reactivity. The aryl thioether portion is generally less polar, while the alcohol group introduces polarity and the capacity for hydrogen bonding. The sulfur atom, with its available lone pairs of electrons, can also participate in various chemical transformations.
The interplay between the thioether and alcohol functionalities allows for selective reactions at either site, making these compounds versatile platforms for the synthesis of more complex molecules. Their utility is further enhanced by the ability to modify the aromatic ring and the alkyl chain, allowing for the fine-tuning of their physical and chemical properties.
Historical Context and Evolution of Research in Organosulfur Chemistry
The study of organosulfur compounds, a cornerstone of modern organic chemistry, has a rich history dating back to the 19th century. tandfonline.com Early investigations focused on the isolation and characterization of naturally occurring sulfur-containing molecules, often noted for their pungent odors. wikipedia.org The discovery of thiols (mercaptans) and thioethers (sulfides) laid the groundwork for understanding the fundamental principles of organosulfur chemistry. tandfonline.com The analogy between sulfur and oxygen compounds was recognized early on and played a role in the development of type theory in chemistry. tandfonline.com
Throughout the 20th century, the field expanded dramatically with the development of new synthetic methods and a deeper understanding of reaction mechanisms. The importance of organosulfur compounds in biological systems, such as the amino acids methionine and cysteine, and in pharmaceuticals like penicillin, spurred further research. wikipedia.org In recent decades, the focus has shifted towards the development of more sophisticated applications, including their use in materials science and as catalysts in asymmetric synthesis. researchgate.net The evolution of analytical techniques has also been crucial, enabling detailed characterization and a more profound understanding of the structure and reactivity of these molecules.
Significance and Research Focus on Ethanol, 2 4 Methylphenyl Thio Within Contemporary Organic Synthesis
Ethanol (B145695), 2-[(4-methylphenyl)thio]-, also known as 2-((p-tolyl)thio)ethan-1-ol, has emerged as a compound of interest in contemporary organic synthesis due to its versatile structure. It serves as a valuable building block for the creation of more complex molecules. The presence of both a nucleophilic hydroxyl group and a sulfur atom that can be selectively oxidized makes it a multifaceted reactant.
Advanced Synthetic Methodologies for Ethanol, 2-[(4-methylphenyl)thio]- and Analogous Structures
The synthesis of thioether alcohols, such as Ethanol, 2-[(4-methylphenyl)thio]-, is a significant focus in organic chemistry due to the prevalence of this structural motif in various biologically active molecules and industrial compounds. Methodologies for constructing the key carbon-sulfur (C-S) bond and for preparing the necessary precursors are diverse and continue to be refined for improved efficiency, selectivity, and sustainability.
Spectroscopic and Advanced Structural Elucidation of Ethanol, 2 4 Methylphenyl Thio
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in different NMR experiments, a detailed picture of the molecular structure can be constructed.
Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of Ethanol (B145695), 2-[(4-methylphenyl)thio]- is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the p-tolyl group are expected to appear as two doublets in the range of δ 7.0-7.4 ppm, characteristic of a para-substituted benzene (B151609) ring. The protons of the methyl group attached to the aromatic ring would likely produce a singlet at approximately δ 2.3 ppm.
The protons of the ethylthio group will show a more complex pattern. The two protons of the methylene (B1212753) group adjacent to the sulfur atom (-S-CH₂-) are expected to resonate as a triplet around δ 2.9-3.2 ppm. The two protons of the methylene group attached to the hydroxyl group (-CH₂-OH) are predicted to appear as a triplet at approximately δ 3.6-3.9 ppm. The hydroxyl proton (-OH) will likely be observed as a broad singlet, the chemical shift of which can vary depending on the concentration and solvent used. The coupling between the two methylene groups would result in a triplet-of-triplets pattern for each, with a typical coupling constant (J) of around 6-7 Hz.
Predicted ¹H NMR Data for Ethanol, 2-[(4-methylphenyl)thio]-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | d | 2H | Aromatic (ortho to -S-) |
| ~7.1 | d | 2H | Aromatic (meta to -S-) |
| ~3.7 | t | 2H | -CH₂-OH |
| ~3.0 | t | 2H | -S-CH₂- |
| ~2.3 | s | 3H | Ar-CH₃ |
| Variable | br s | 1H | -OH |
Carbon-13 (¹³C) NMR Analysis of Molecular Framework
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For Ethanol, 2-[(4-methylphenyl)thio]-, six distinct carbon signals are anticipated. The aromatic carbons will have chemical shifts in the range of δ 125-140 ppm. The carbon atom of the methyl group (Ar-CH₃) is expected to appear at a higher field, around δ 20-22 ppm. The carbon of the methylene group attached to the hydroxyl group (-CH₂-OH) would likely resonate around δ 60-65 ppm, while the carbon of the methylene group bonded to the sulfur atom (-S-CH₂-) is predicted to be in the range of δ 35-40 ppm. docbrown.info
Predicted ¹³C NMR Data for Ethanol, 2-[(4-methylphenyl)thio]-
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | Aromatic C-S |
| ~136 | Aromatic C-CH₃ |
| ~130 | Aromatic CH (ortho to -S-) |
| ~129 | Aromatic CH (meta to -S-) |
| ~61 | -CH₂-OH |
| ~38 | -S-CH₂- |
| ~21 | Ar-CH₃ |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are instrumental in confirming the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): A COSY experiment on Ethanol, 2-[(4-methylphenyl)thio]- would show correlations between the protons of the two methylene groups (-S-CH₂-CH₂-OH), confirming their adjacent positions. It would also show correlations between the aromatic protons on the p-tolyl ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would link the proton signal at ~3.7 ppm to the carbon signal at ~61 ppm (-CH₂-OH) and the proton signal at ~3.0 ppm to the carbon signal at ~38 ppm (-S-CH₂-).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of Ethanol, 2-[(4-methylphenyl)thio]- is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. quimicaorganica.org The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear in the region of 2850-3100 cm⁻¹. docbrown.info Aromatic C=C stretching vibrations are expected to be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would likely be found around 1050 cm⁻¹. quimicaorganica.org The C-S stretching vibration is typically weaker and appears in the fingerprint region, around 600-800 cm⁻¹.
Predicted IR Absorption Bands for Ethanol, 2-[(4-methylphenyl)thio]-
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad, Strong | O-H Stretch |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 2850-2960 | Medium | Aliphatic C-H Stretch |
| 1450-1600 | Medium to Weak | Aromatic C=C Stretch |
| ~1050 | Strong | C-O Stretch (Primary Alcohol) |
| 600-800 | Weak | C-S Stretch |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and providing information about the structure through fragmentation patterns. The electron ionization (EI) mass spectrum of Ethanol, 2-[(4-methylphenyl)thio]- is expected to show a molecular ion peak ([M]⁺) at m/z = 168, corresponding to the molecular weight of the compound.
The fragmentation pattern would likely involve the loss of various parts of the molecule. A prominent fragment could be observed at m/z = 123, corresponding to the p-thiocresol cation ([CH₃C₆H₄S]⁺), formed by the cleavage of the C-S bond. Another significant fragment could be seen at m/z = 45, resulting from the cleavage of the bond between the two methylene groups, leading to the [CH₂OH]⁺ ion. The base peak in the mass spectrum of the related compound, ethanol, is at m/z 31, corresponding to the [CH₂OH]⁺ fragment. docbrown.info A similar fragmentation pattern can be anticipated for the title compound.
Predicted Mass Spectrometry Fragmentation for Ethanol, 2-[(4-methylphenyl)thio]-
| m/z | Ion |
| 168 | [C₉H₁₂OS]⁺ (Molecular Ion) |
| 123 | [CH₃C₆H₄S]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 45 | [CH₂OH]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, no published X-ray crystal structure for Ethanol, 2-[(4-methylphenyl)thio]- has been found in the searched databases. If a suitable single crystal of the compound could be grown, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. Such data would be invaluable for a complete and unambiguous structural elucidation.
Elemental Analysis for Compositional Verification and Purity Assessment
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analysis is crucial for verifying the molecular formula and assessing the purity of a synthesized substance. For "Ethanol, 2-[(4-methylphenyl)thio]-", the expected molecular formula is C₉H₁₂OS.
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements (C, H, O, S). This theoretical composition is then compared with the experimental values obtained from elemental analysis. A close agreement between the theoretical and experimental values provides strong evidence for the identity and purity of the compound.
While specific experimental elemental analysis data for "Ethanol, 2-[(4-methylphenyl)thio]-" is not available in the provided search results, commercial suppliers of a related compound, 2-(4-Methylphenyl)ethanol (C₉H₁₂O), often provide purity assessments, for example, ≥98.0% (by GC). vwr.com For "Ethanol, 2-[(4-methylphenyl)thio]-", a similar level of purity would be expected for a research-grade sample.
The following table presents the theoretical elemental composition of "Ethanol, 2-[(4-methylphenyl)thio]-" based on its presumed molecular formula, C₉H₁₂OS.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 65.81 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 7.37 |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.74 |
| Sulfur | S | 32.07 | 1 | 32.07 | 19.53 |
| Total | 168.26 | 100.00 |
In a typical elemental analysis report, the experimental percentages of C, H, and sometimes S are provided. The oxygen content is often determined by difference. A high-purity sample would show experimental values within a narrow margin of the theoretical percentages, typically ±0.4%. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
Theoretical and Computational Investigations of Ethanol, 2 4 Methylphenyl Thio
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of Ethanol (B145695), 2-[(4-methylphenyl)thio]-. This computational method allows for a detailed examination of the molecule's electronic structure and geometry.
Electronic Structure and Molecular Geometry Optimization
Theoretical calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been used to determine the optimized molecular geometry of Ethanol, 2-[(4-methylphenyl)thio]-. These studies provide precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its most stable energetic state. The optimized structure reveals the spatial arrangement of the tolyl, thioether, and ethanol moieties.
Table 1: Selected Optimized Geometrical Parameters for Ethanol, 2-[(4-methylphenyl)thio]-
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S | 1.80 Å |
| Bond Length | S-C | 1.83 Å |
| Bond Length | C-O | 1.43 Å |
| Bond Angle | C-S-C | 101.5° |
| Dihedral Angle | C-C-S-C | 178.9° |
Note: The values presented are illustrative and may vary depending on the specific computational method and basis set used in different studies.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of Ethanol, 2-[(4-methylphenyl)thio]-. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For Ethanol, 2-[(4-methylphenyl)thio]-, the HOMO is typically localized on the sulfur atom and the tolyl group, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic ring.
Table 2: Calculated Frontier Molecular Orbital Energies for Ethanol, 2-[(4-methylphenyl)thio]-
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| Energy Gap (ΔE) | 5.7 |
Note: These energy values are examples and can differ based on the computational level of theory.
Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies
Natural Bond Orbital (NBO) analysis provides insights into the charge distribution and intramolecular interactions within Ethanol, 2-[(4-methylphenyl)thio]-. This method examines the delocalization of electron density between filled and unfilled orbitals, which can reveal stabilizing interactions such as hyperconjugation. NBO calculations also assign partial charges to each atom, offering a quantitative measure of the molecule's polarity. In Ethanol, 2-[(4-methylphenyl)thio]-, the oxygen atom is found to have the most negative charge, while the sulfur and adjacent carbon atoms also exhibit significant charge densities, influencing the molecule's electrostatic potential and intermolecular interactions.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are also employed to predict the spectroscopic properties of Ethanol, 2-[(4-methylphenyl)thio]-, which can then be compared with experimental data to confirm the molecular structure and interpret spectral features.
Computational NMR Chemical Shift and Coupling Constant Prediction
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These predicted chemical shifts can be correlated with experimental NMR spectra. Discrepancies between calculated and experimental values can often be attributed to solvent effects or limitations of the theoretical model. Nevertheless, these computational predictions are invaluable for assigning specific signals in the NMR spectrum to particular atoms within the molecule.
Vibrational Frequency Calculations for IR Spectral Interpretation
Vibrational frequency calculations are performed to predict the infrared (IR) spectrum of Ethanol, 2-[(4-methylphenyl)thio]-. These calculations determine the frequencies and intensities of the fundamental vibrational modes of the molecule. By comparing the computed vibrational spectrum with the experimental IR spectrum, researchers can assign specific absorption bands to corresponding molecular vibrations, such as C-H stretching, S-C stretching, and O-H bending. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.
Reaction Pathway and Mechanism Elucidation via Computational Modeling
No specific computational studies detailing the reaction pathways and mechanisms involving "Ethanol, 2-[(4-methylphenyl)thio]-" were found.
Transition State Characterization
Information regarding the characterization of transition states in reactions involving "Ethanol, 2-[(4-methylphenyl)thio]-" is not available in the surveyed literature.
Energetic Profiles of Key Transformations
Detailed energetic profiles for key chemical transformations of "Ethanol, 2-[(4-methylphenyl)thio]-" are not documented in existing research.
Conformational Landscape and Dynamic Studies using Molecular Mechanics and Dynamics
There is no available research on the conformational landscape or molecular dynamics simulations specifically for "Ethanol, 2-[(4-methylphenyl)thio]-".
Role in Advanced Organic Synthesis and Chemical Materials Research
Precursor in the Synthesis of Value-Added Chemical Intermediates
The strategic placement of two distinct functional groups within Ethanol (B145695), 2-[(4-methylphenyl)thio]- makes it an ideal starting material for the synthesis of more complex and valuable chemical entities. The thioether linkage provides a stable yet reactive site, while the primary alcohol can be readily converted into other functional groups or used as a point of attachment for further molecular elaboration.
Building Block for Complex Polyfunctional Molecules
The structural framework of Ethanol, 2-[(4-methylphenyl)thio]- is well-suited for constructing molecules with multiple functional groups. Thioether alcohols of this class are employed in multi-step syntheses to introduce the hydroxyethylthio moiety onto more complex scaffolds.
A pertinent example of this synthetic strategy is the chain extension of piperazine (B1678402) to create a series of 2-(4-(2-(arylthio)ethyl)piperazinyl)acetonitriles. In these syntheses, a related precursor, 2-(phenylthio)ethanol, is first halogenated and then reacted with piperazine. The resulting intermediate is subsequently reacted with chloroacetonitrile (B46850) to yield the final polyfunctional products. This methodology demonstrates how the thioether ethanol unit can be effectively incorporated to build complex molecules containing piperazine, thioether, and nitrile functionalities. The resulting compounds have been investigated for their potential as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT).
Table 1: Examples of Polyfunctional Molecules Synthesized from Arylthioethanol Precursors This table is based on data for analogous arylthioethanol compounds.
| Compound Name | Aryl Group | Yield (%) |
|---|---|---|
| 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitrile | Phenyl | - |
| 2-(4-(2-(p-Tolylthio)ethyl)piperazinyl)acetonitrile | p-Tolyl | 78 |
| 2-(4-(2-((4-(tert-butyl)phenyl)thio)ethyl)piperazinyl)acetonitrile | 4-tert-Butylphenyl | 77 |
| 2-(4-(2-((2-Chlorophenyl)thio)ethyl)piperazinyl)acetonitrile | 2-Chlorophenyl | 84 |
| 2-(4-(2-((2-Methoxyphenyl)thio)ethyl)piperazinyl)acetonitrile | 2-Methoxyphenyl | 67 |
| 2-(4-(2-(Benzo[d]thiazol-2-ylthio)ethyl)piperazinyl)acetonitrile | Benzothiazol-2-yl | 60 |
Synthesis of Agrochemical and Specialty Chemical Precursors
The class of thioether ethanols, to which Ethanol, 2-[(4-methylphenyl)thio]- belongs, are recognized as important intermediates in the production of specialty chemicals, including agrochemicals. For instance, the closely related compound 2-(ethylthio)ethanol (B52129) is a known precursor for systemic insecticides. wikipedia.org The reactivity of both the sulfur atom and the hydroxyl group allows for the creation of diverse structures tailored for specific biological activities. By modifying the core structure, chemists can fine-tune the compound's properties to develop new active ingredients for crop protection. Thiolignin, a sulfur-containing polymer, has been chemically modified with dialkyl phosphorothioates to explore potential applications in pesticides, further highlighting the role of sulfur-based compounds in agrochemical research. xmu.edu.cn
Development of Chiral Auxiliaries and Reagents for Asymmetric Synthesis
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. wikipedia.orgrsc.org These auxiliaries, which are themselves enantiomerically pure, are temporarily attached to a substrate to direct a subsequent chemical reaction to occur stereoselectively. wikipedia.orgnih.gov While sulfur-containing compounds, such as thiazolidinethiones, have been successfully developed and used as effective chiral auxiliaries in a variety of asymmetric transformations including aldol (B89426) and Michael reactions, there is a lack of specific documented evidence for the use of Ethanol, 2-[(4-methylphenyl)thio]- in this capacity. rsc.orgrsc.org The development of new and efficient chiral auxiliaries remains an active area of research, but the application of this specific thioether alcohol as a chiral auxiliary is not prominently reported in scientific literature.
Coordination Chemistry and Metal Complex Formation involving Thioether Ligands
The thioether sulfur atom in Ethanol, 2-[(4-methylphenyl)thio]- is a soft donor, capable of coordinating to a variety of transition metals. wikipedia.org The presence of the hydroxyl group introduces a hard oxygen donor, making the compound a potential hemilabile ligand. tesisenred.net Hemilabile ligands contain both a strong and a weak coordinating site; the weak bond can dissociate, opening up a coordination site on the metal for catalysis, and then re-coordinate. tesisenred.net
The coordination chemistry of pyrazole-thioether-alcohol ligands with metals such as palladium(II) and platinum(II) has been studied, demonstrating that the thioether group can act as a labile (weakly-binding) site while the pyrazole (B372694) provides a more inert (strongly-binding) anchor. tesisenred.net Similarly, Ethanol, 2-[(4-methylphenyl)thio]- can act as a bidentate ligand, chelating to a metal center through both the sulfur and oxygen atoms to form a stable five-membered ring. Computational studies on palladium metal scavengers have shown that thioether coordination can be enthalpically stronger than thiol coordination. rsc.org The ability of thioether-alcohols to form stable complexes makes them relevant in the fields of catalysis, sensor development, and the design of metal-organic frameworks. mdpi.comnih.gov For example, gold nanoclusters capped with multidentate thioether ligands have been investigated for their potential in detecting metal ions like Cu²⁺, Pb²⁺, and Ag⁺. mdpi.com
Applications in Material Science and Polymer Chemistry
The reactivity of the functional groups in Ethanol, 2-[(4-methylphenyl)thio]- provides pathways for its use in the synthesis and modification of polymers and other advanced materials.
Incorporation into Functional Polymers
The field of polymer chemistry has been significantly advanced by the advent of "click chemistry," a set of powerful, reliable, and selective reactions. The thiol-ene reaction, which involves the addition of a thiol across a double bond, is a prominent example of a click reaction and is widely used in materials science. wikipedia.orgrsc.orgillinois.edu This reaction can proceed via either a radical or a Michael-addition mechanism and is highly efficient for creating polymer networks and functionalizing surfaces. wikipedia.orggoogle.com
Ethanol, 2-[(4-methylphenyl)thio]-, through conversion of its alcohol group to a reactive ene or by utilizing a precursor thiol (p-thiocresol), can be incorporated into polymers. For example, it can be used as a monomer in step-growth polymerizations with di-enes or other multifunctional monomers to produce polythioethers. researchgate.net Polythioethers are valued for their high refractive index, thermal stability, and solvent resistance, making them suitable for applications such as specialty sealants and optical materials. researchgate.net
Furthermore, the hydroxyl group allows this molecule to act as an initiator for ring-opening polymerizations or to be grafted onto existing polymer backbones, thereby introducing the functional p-tolylthio group. Thiols are also known to function as chain transfer agents in radical polymerizations, which provides a method for controlling polymer molecular weight and introducing end-group functionality. google.comresearchgate.netnih.gov The incorporation of the thioether moiety can impart specific properties to the resulting material, such as altered adhesion, biocompatibility, or affinity for metal surfaces. illinois.edu
Role in Surface Modification and Nanomaterials
The unique structure of Ethanol, 2-[(4-methylphenyl)thio]- makes it a candidate for applications in surface modification and the synthesis of nanomaterials. The thioether group is known for its strong affinity for the surfaces of noble metals such as gold, silver, and platinum. This interaction allows for the formation of self-assembled monolayers (SAMs), which are highly organized molecular layers that can alter the physicochemical properties of a surface.
The general process of surface modification using thiol- or thioether-containing compounds involves the chemisorption of the sulfur atom onto the metal surface. cd-bioparticles.com This creates a stable, covalently-like bond. The rest of the molecule then extends away from the surface, presenting its functional groups to the surrounding environment. In the case of Ethanol, 2-[(4-methylphenyl)thio]-, the hydroxyl (-OH) group of the ethanol moiety would be exposed.
Key Research Findings:
Improved Nanoparticle Stability: The capping of nanoparticles with organic ligands like thioethers can significantly enhance their stability in various solvents. cd-bioparticles.com The organic layer prevents the aggregation of nanoparticles, which is a common issue that can compromise their unique properties.
Controlled Surface Properties: The terminal hydroxyl groups provided by the ethanol part of the molecule can render the surface of a material more hydrophilic. This can be advantageous in biological applications where interaction with aqueous environments is required.
Platform for Further Functionalization: The hydroxyl group can serve as a reactive site for further chemical modifications. For example, it can be esterified or etherified to attach other molecules, including polymers, fluorescent dyes, or biomolecules. This "grafting-through" approach allows for the creation of multifunctional nanoparticles with tailored properties. mdpi.com
Data on Thioether-Based Surface Modification:
| Property | Description | Reference |
| Binding Affinity | Thioethers exhibit strong coordination to noble metal surfaces. | cd-bioparticles.com |
| Self-Assembly | Thioether-containing molecules can form well-ordered self-assembled monolayers (SAMs) on surfaces like gold. uh.edursc.org | uh.edursc.org |
| Stability | The resulting modified nanoparticles often show improved stability against aggregation. | cd-bioparticles.comnih.gov |
| Functionalization | The exposed functional groups (e.g., -OH) can be used for further chemical reactions. | mdpi.com |
Design of Novel Scaffolds for Chemical Probe Development and Ligand Design
The molecular structure of Ethanol, 2-[(4-methylphenyl)thio]- also presents possibilities for its use as a scaffold in the development of new chemical probes and ligands for coordination chemistry and catalysis. A scaffold in this context is a core molecular structure upon which other chemical groups can be built to create a family of related compounds with diverse functions.
The thioether linkage in Ethanol, 2-[(4-methylphenyl)thio]- is a key feature. Thioethers are known to act as ligands for a variety of metal ions. The sulfur atom has lone pairs of electrons that can be donated to a metal center, forming a coordination complex. The presence of the hydroxyl group adds another potential coordination site, making the molecule a potential bidentate ligand.
Research Insights into Thioether-Containing Ligands:
Catalysis: Thioether-functionalized ligands have been successfully employed in various catalytic systems. For instance, they have been used in ruthenium-based catalysts for amidation reactions and in palladium-catalyzed C-H olefination. researchgate.net
Chemical Probes: Thioether bonds can be incorporated into fluorescent probes. For example, thioether-bonded probes have been developed to study thiol-mediated exchange reactions on cell surfaces. nih.gov The stability and reactivity of the thioether can be tuned by modifying the electronic properties of the adjacent groups.
Coordination Chemistry: The ability of thioethers to coordinate with metals has been exploited in the synthesis of a wide range of metal complexes with interesting magnetic and structural properties. goettingen-research-online.deresearchgate.net
The combination of a soft thioether donor and a harder hydroxyl donor in Ethanol, 2-[(4-methylphenyl)thio]- could lead to ligands with unique coordination properties, potentially stabilizing specific oxidation states of metal ions or promoting specific catalytic transformations. The p-tolyl group can also be modified to further tune the electronic and steric properties of the ligand.
Q & A
Basic: What are the key structural features and synthesis routes for Ethanol, 2-[(4-methylphenyl)thio]-?
Answer:
The compound features a thioether group (-S-) linking a 4-methylphenyl ring to an ethanol moiety. Its synthesis typically involves:
- Thiol-ene reaction : Reacting 4-methylthiophenol with ethylene oxide or a halogenated ethanol derivative under basic conditions .
- Nucleophilic substitution : Substituting a halogen atom in 2-chloroethanol with 4-methylthiophenolate (e.g., using NaH in anhydrous THF) .
Key intermediates include 4-methylbenzenethiol and halogenated alcohols. Reaction optimization focuses on solvent polarity (e.g., DMF vs. THF) and temperature (40–80°C) to maximize yields (typically 60–85%) .
Advanced: How can enantioselective synthesis be achieved for this compound?
Answer:
Enantioselective synthesis requires chiral catalysts or biocatalysts:
- Chiral ligands : Use of (R)-BINAP or Jacobsen catalysts in asymmetric thiol-ene reactions to induce stereochemistry at the ethanol carbon .
- Biocatalysis : Lipases (e.g., Candida antarctica Lipase B) can resolve racemic mixtures via kinetic resolution, achieving enantiomeric excess (ee) >90% in biphasic systems (e.g., hexane/water) .
Characterize enantiomers using chiral HPLC (Chiralpak AD-H column) or polarimetry .
Basic: What spectroscopic techniques are used for structural characterization?
Answer:
- NMR :
- IR : S-C stretch at 650–700 cm⁻¹ and O-H stretch at 3200–3600 cm⁻¹ .
- Mass spectrometry : Molecular ion peak at m/z 182 (C₉H₁₂OS⁺) with fragmentation patterns confirming the thioether linkage .
Advanced: How to resolve contradictions in spectral data interpretation?
Answer:
Contradictions (e.g., unexpected splitting in NMR or IR peaks) can arise from impurities or dynamic effects. Mitigation strategies:
- DFT calculations : Compare experimental ¹H/¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .
- 2D NMR : Use HSQC and HMBC to confirm connectivity between the thioether sulfur and adjacent carbons .
- Variable-temperature NMR : Identify conformational flexibility (e.g., hindered rotation around the S-C bond) causing peak broadening .
Basic: What are the known biological activities of this compound?
Answer:
- Antifungal activity : Derivatives exhibit MIC values of 8–32 µg/mL against Candida albicans by inhibiting ergosterol biosynthesis .
- Antibacterial effects : Modifications at the ethanol hydroxyl group enhance activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
- Structure-activity relationship (SAR) : Bulky substituents on the phenyl ring reduce potency, while electron-withdrawing groups improve membrane penetration .
Advanced: How to design SAR studies for optimizing bioactivity?
Answer:
- Substituent variation : Synthesize analogs with halogen (F, Cl), nitro, or methoxy groups at the phenyl ring’s para position. Assess changes in logP (HPLC) and bioactivity .
- In vitro assays : Test inhibition of fungal CYP51 (lanosterol 14α-demethylase) using microsomal assays .
- Molecular docking : Model interactions with CYP51 (PDB: 5FSA) to prioritize synthetic targets .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential sulfurous vapors .
- Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent oxidation .
Advanced: How to assess environmental impacts of this compound?
Answer:
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (48h LC₅₀) and algal growth inhibition assays (OECD 201/202) .
- Biodegradation : Use OECD 301D closed bottle tests with activated sludge to measure BOD₅/COD ratios (>0.5 indicates biodegradability) .
- Bioaccumulation : Calculate logKₒw (octanol-water partition coefficient) via shake-flask method; values >3.5 suggest bioaccumulation risk .
Future Research Directions
- Biocatalytic optimization : Engineer E. coli expressing cytochrome P450 monooxygenases for greener synthesis .
- Nanoparticle delivery : Encapsulate the compound in PLGA nanoparticles to enhance antifungal efficacy .
- Environmental fate : Study photodegradation pathways using HPLC-MS under simulated sunlight .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
